2,9-Dibromo-7-nitro-9h-fluorene
CAS No.: 6344-65-6
Cat. No.: VC16060738
Molecular Formula: C13H7Br2NO2
Molecular Weight: 369.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6344-65-6 |
|---|---|
| Molecular Formula | C13H7Br2NO2 |
| Molecular Weight | 369.01 g/mol |
| IUPAC Name | 2,9-dibromo-7-nitro-9H-fluorene |
| Standard InChI | InChI=1S/C13H7Br2NO2/c14-7-1-3-9-10-4-2-8(16(17)18)6-12(10)13(15)11(9)5-7/h1-6,13H |
| Standard InChI Key | QXCZEKJDCKEUFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)Br)Br |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
2,9-Dibromo-7-nitro-9H-fluorene belongs to the fluorene family, a class of polycyclic aromatic hydrocarbons featuring a biphenyl framework fused with a five-membered ring. The substitution pattern—bromine atoms at positions 2 and 9 and a nitro group at position 7—confers distinct electronic and steric properties. The compound’s planar structure facilitates π-π stacking interactions, making it useful in optoelectronic applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 369.008 g/mol | |
| Density | 1.934 g/cm³ | |
| Boiling Point | 433.6°C at 760 mmHg | |
| Flash Point | 216°C | |
| Melting Point | Not reported |
The nitro group’s electron-withdrawing nature and bromine’s steric bulk influence the compound’s reactivity, directing further functionalization toward specific positions .
Synthetic Methodologies
Historical Synthesis
The earliest reported synthesis of 2,9-Dibromo-7-nitro-9H-fluorene dates to 1939, when Courtot and Kronstein employed sequential bromination and nitration of fluorene . This method involved:
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Bromination: Fluorene was treated with bromine in the presence of a Lewis acid catalyst to introduce bromine at positions 2 and 9.
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Nitration: The dibrominated intermediate underwent nitration using a mixture of concentrated sulfuric and nitric acids to install the nitro group at position 7 .
Modern Optimization
Recent advancements focus on improving yield and purity. A representative protocol involves:
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Bromination:
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Nitration:
Table 2: Comparative Synthesis Routes
Applications in Materials Science
Conjugated Polymers
2,9-Dibromo-7-nitro-9H-fluorene is a precursor in synthesizing polyfluorenes, a class of conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromine atoms serve as leaving groups in Suzuki-Miyaura cross-coupling reactions, enabling the formation of extended π-conjugated systems .
Example:
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Polymer Synthesis:
Pharmaceutical Intermediates
The nitro group in 2,9-Dibromo-7-nitro-9H-fluorene can be reduced to an amine, forming intermediates for antiviral agents like Tilorone. For instance, nitro-to-amine reduction followed by alkylation yields Tilorone derivatives, which exhibit interferon-inducing activity .
Future Research Directions
Optoelectronic Tuning
Modifying the substitution pattern (e.g., replacing bromine with iodine) could enhance charge transport properties in polymers. Computational studies using density functional theory (DFT) are recommended to predict electronic effects .
Green Synthesis
Exploring solvent-free bromination or catalytic nitration could reduce environmental impact. Recent patents highlight the use of ionic liquids as green solvents for similar reactions .
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